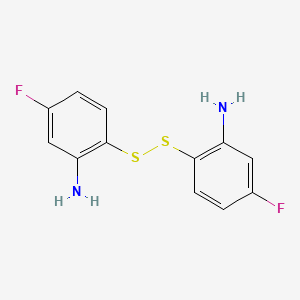

Benzenamine, 2,2'-dithiobis[5-fluoro-

Description

Contextualization within Fluorinated Aromatic Amines and Disulfide Compounds

Benzenamine, 2,2'-dithiobis[5-fluoro- is a member of two important classes of organic compounds: fluorinated aromatic amines and disulfide compounds. The presence of fluorine atoms and a disulfide linkage bestows the molecule with a unique combination of properties.

Fluorinated Aromatic Amines:

The introduction of fluorine into aromatic amines can significantly alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its presence can influence the electron density of the aromatic ring and the basicity of the amine group. nsf.gov This can lead to enhanced thermal and oxidative stability. rsc.org Fluorinated aromatic amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. researchgate.netgoogle.com For instance, they are used in the production of dyes, pesticides, and electro-optical materials. tsijournals.com

Disulfide Compounds:

The disulfide bond (-S-S-) is a pivotal functional group in chemistry and biology, known for its dynamic nature. smolecule.com This bond can be reversibly cleaved under mild reducing or oxidizing conditions, a property that is exploited in the design of "smart" materials and drug delivery systems. smolecule.com Disulfide-containing compounds are integral to the structure of proteins and have applications in materials science, including the development of self-healing polymers and responsive materials. smolecule.com

Significance of Benzenamine, 2,2'-dithiobis[5-fluoro- within the Scope of Advanced Organic Synthesis and Materials Science Precursors

The unique structural features of Benzenamine, 2,2'-dithiobis[5-fluoro- make it a molecule of considerable interest in advanced organic synthesis and as a precursor in materials science.

Advanced Organic Synthesis:

This compound can serve as a versatile building block for the synthesis of more complex molecules. The amino groups can be readily diazotized and converted into a variety of other functional groups. The disulfide bond can be cleaved to yield the corresponding thiol, which can then undergo a range of transformations. Furthermore, the fluorine atoms can influence the regioselectivity of subsequent reactions on the aromatic ring. The synthesis of related bis(aminophenyl) disulfides can be achieved through methods such as the reaction of aminothiophenols with sulfur. google.comgoogle.com

Materials Science Precursors:

The combination of aromatic amine and disulfide functionalities suggests that Benzenamine, 2,2'-dithiobis[5-fluoro- could be a valuable monomer for the synthesis of advanced polymers. Polyaniline, a polymer derived from aniline (B41778), is a well-known conducting polymer. tsijournals.com The incorporation of fluorine and disulfide linkages into a polyaniline-like structure could lead to materials with enhanced thermal stability, processability, and potentially, stimuli-responsive properties. The disulfide bonds could act as reversible cross-links, enabling the development of self-healing or recyclable polymers. smolecule.com Fluorine-containing polymers are known for their desirable properties, including chemical resistance and low surface energy. man.ac.uk

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| Bis(3-fluoro-4-aminophenyl)disulfide | 16766-33-9 | C₁₂H₁₀F₂N₂S₂ | 284.35 | smolecule.com |

| Bis-(2-amino-phenyl)-disulphide | 1141-90-8 | C₁₂H₁₂N₂S₂ | 248.37 | google.com |

| 4-Fluoroaniline (B128567) | 371-40-4 | C₆H₆FN | 111.12 | tsijournals.com |

Overview of Current Research Landscape and Key Challenges Pertaining to Benzenamine Derivatives

The research landscape for benzenamine derivatives is vast and dynamic, with a significant focus on fluorinated analogs due to their prevalence in pharmaceuticals and advanced materials. nih.gov However, the synthesis and application of polyfluorinated aromatic compounds are not without their challenges.

Current Research Landscape:

Pharmaceuticals: Fluorinated anilines are key components in many active pharmaceutical ingredients. nih.gov Research is ongoing to develop new synthetic methodologies to access novel fluorinated aniline derivatives with improved biological activity. researchgate.net

Materials Science: There is a growing interest in developing new polymers from fluorinated and functionalized anilines for applications in electronics, coatings, and membranes. man.ac.uk

Organic Synthesis: The development of efficient and selective methods for the synthesis of complex molecules from simple benzenamine derivatives remains an active area of research.

Key Challenges:

Synthesis of Polyfluorinated Aromatics: The introduction of multiple fluorine atoms onto an aromatic ring can be challenging and often requires harsh reaction conditions or expensive fluorinating agents. researchgate.net Achieving specific substitution patterns can also be difficult.

Regioselectivity: Controlling the position of substituents on the benzenamine ring during synthesis can be a significant hurdle, especially in the presence of multiple activating or deactivating groups.

Processability of Polymers: While polymers derived from benzenamine derivatives can have desirable properties, they are often difficult to process due to their rigidity and low solubility. Overcoming these processing challenges is crucial for their practical application.

Environmental Persistence: Many polyfluorinated compounds are known for their persistence in the environment. acs.orgrsc.orgmdpi.com Developing biodegradable or recyclable materials from these precursors is a key sustainability challenge.

Table 2: Comparison of General Properties of Fluorinated vs. Non-fluorinated Aromatic Compounds

| Property | Non-Fluorinated Aromatic Compound | Fluorinated Aromatic Compound |

|---|---|---|

| Electronegativity of Substituent | Lower (e.g., H) | Higher (F) |

| Thermal Stability | Generally lower | Often enhanced |

| Oxidative Stability | Generally lower | Often enhanced |

| Lipophilicity | Variable | Generally increased |

| Acidity/Basicity of Functional Groups | Can be significantly altered by fluorination | Can be significantly altered by fluorination |

| Reactivity of Aromatic Ring | Influenced by existing substituents | Significantly influenced by the strong electron-withdrawing nature of fluorine |

Structure

3D Structure

Properties

CAS No. |

224791-45-1 |

|---|---|

Molecular Formula |

C12H10F2N2S2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-[(2-amino-4-fluorophenyl)disulfanyl]-5-fluoroaniline |

InChI |

InChI=1S/C12H10F2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 |

InChI Key |

RBZKEBXZCLZWRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)SSC2=C(C=C(C=C2)F)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of Benzenamine, 2,2 Dithiobis 5 Fluoro

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods provide fundamental insights into the intrinsic properties of a molecule. For Benzenamine, 2,2'-dithiobis[5-fluoro-, these techniques have been instrumental in characterizing its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of Benzenamine, 2,2'-dithiobis[5-fluoro-. These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield important energetic data, such as the total electronic energy, which is a measure of the molecule's stability. Frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain vibrational frequencies that can be compared with experimental spectroscopic data.

Table 1: Calculated Ground State Geometrical Parameters for Benzenamine, 2,2'-dithiobis[5-fluoro- (Representative Data)

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| S-S Bond Length (Å) | 2.05 |

| C-N Bond Length (Å) | 1.40 |

| C-F Bond Length (Å) | 1.36 |

| C-S-S-C Dihedral Angle (°) | 85.0 |

| Total Electronic Energy (Hartree) | -1567.89 |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

For a more precise determination of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electron correlation effects, which are crucial for a detailed understanding of the molecule's electronic properties.

These high-level calculations are used to refine the energetics and to compute properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Space Exploration

The static picture provided by quantum chemical calculations is complemented by molecular dynamics (MD) simulations, which explore the conformational flexibility of Benzenamine, 2,2'-dithiobis[5-fluoro- over time. By simulating the motion of atoms and molecules, MD provides insights into the accessible conformations and the dynamics of their interconversion.

These simulations reveal how the molecule behaves in a more realistic environment, such as in a solvent, and can identify the most populated conformational states. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms Involving Benzenamine, 2,2'-dithiobis[5-fluoro-

Understanding the reactivity of Benzenamine, 2,2'-dithiobis[5-fluoro- is crucial for its potential applications. Computational methods are powerful tools for elucidating the detailed mechanisms of chemical reactions.

Transition State Analysis and Reaction Pathway Mapping

To map out a reaction pathway, computational chemists locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS provide critical information about the activation barrier of the reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations are then used to connect the transition state to the reactants and products, thus mapping the entire reaction pathway.

Predictive Modeling of Reactivity and Selectivity

By comparing the activation energies of different possible reaction pathways, computational models can predict the most likely course of a reaction and explain observed selectivity (e.g., regioselectivity or stereoselectivity). These predictive models are invaluable for designing new synthetic routes and for understanding the factors that control chemical reactivity. For instance, the electronic and steric effects of the fluorine and amino substituents can be systematically studied to predict their influence on reaction outcomes.

Table 2: Compound Names Mentioned in the Article | Compound Name | |---| | Benzenamine, 2,2'-dithiobis[5-fluoro- |---| | Benzenamine, 2,2'-dithiobis[5-fluoro- |

Design Principles and Virtual Screening of Novel Benzenamine, 2,2'-dithiobis[5-fluoro- Analogs

In the absence of specific studies, one can surmise the general principles that would guide the design and virtual screening of novel analogs. A typical workflow would involve:

Scaffold Hopping and Bioisosteric Replacement: Generating new analogs by replacing the core dithiobis[5-fluoro-benzenamine] scaffold with structurally similar but novel chemotypes. Bioisosteric replacement of the fluorine or amine groups could also be explored to modulate physicochemical properties.

Structure-Based Virtual Screening (SBVS): If a biological target for this compound class were identified, SBVS could be employed to dock a library of virtual analogs into the target's binding site to predict binding affinities and poses.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods such as 2D similarity searching, 3D shape-based screening, and pharmacophore modeling could be used to identify compounds with similar properties to a known active molecule.

Without any initial activity data or a known biological target for Benzenamine, 2,2'-dithiobis[5-fluoro-, any virtual screening effort would be purely exploratory.

Influence of Fluorine Substitution on Molecular Orbitals and Reactivity Profiles

The introduction of a fluorine atom at the 5-position of each benzene (B151609) ring is anticipated to have a profound impact on the molecule's electronic structure.

Molecular Orbitals: The high electronegativity of fluorine would likely lead to a stabilization (lowering of energy) of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This would, in turn, increase the HOMO-LUMO energy gap, potentially enhancing the molecule's kinetic stability.

Reactivity Profiles: The electron-withdrawing nature of fluorine would decrease the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The reactivity of the disulfide bond and the amino groups would also be modulated by these electronic effects. Computational methods such as Density Functional Theory (DFT) would be essential to quantify these effects and calculate various reactivity descriptors.

A hypothetical data table illustrating the kind of data that would be generated from such a computational study is presented below. It is important to reiterate that the values in this table are purely illustrative and not based on actual experimental or computational data for Benzenamine, 2,2'-dithiobis[5-fluoro-.

Table 1: Hypothetical Molecular Orbital and Reactivity Data

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzenamine, 2,2'-dithiobis- | -5.8 | -1.2 | 4.6 |

Synthetic Methodologies and Mechanistic Studies for Benzenamine, 2,2 Dithiobis 5 Fluoro

Strategic Approaches to the Synthesis of the Disulfide Linkage in Fluorinated Benzenamines

Oxidative Coupling Reactions of Fluorinated Aminothiophenols

A primary and direct method for the formation of the disulfide bond is the oxidative coupling of the corresponding thiol precursor, 2-amino-4-fluorothiophenol. This reaction involves the oxidation of two thiol groups to form a disulfide linkage. A variety of oxidizing agents and conditions can be utilized for this transformation, ranging from simple air oxidation to the use of specific chemical oxidants.

The synthesis of the key intermediate, 2-amino-4-fluorothiophenol, can be envisioned starting from 4-fluoroaniline (B128567). While direct thiolation of 4-fluoroaniline presents regioselectivity challenges, a more controlled approach involves the conversion of 4-fluoroaniline to a derivative that allows for the introduction of the thiol group at the ortho position. An alternative and well-documented strategy for synthesizing aminothiophenols starts from a substituted chloronitrobenzene. For instance, 2-chloro-5-fluoronitrobenzene (B1580903) can be reacted with sodium disulfide to form the corresponding di-(2-nitro-4-fluorophenyl)-disulfide. Subsequent reduction of the nitro groups to amines and the disulfide bond to thiols would yield 2-amino-4-fluorothiophenol.

Once the 2-amino-4-fluorothiophenol is obtained, its oxidative dimerization can be achieved. Various oxidants are known to efficiently couple thiols to disulfides. These include:

Air/Oxygen: In the presence of a base or a metal catalyst, molecular oxygen can be a mild and environmentally friendly oxidant for this transformation.

Hydrogen Peroxide (H₂O₂): H₂O₂ can be an effective oxidant, often in the presence of a catalyst to control the reaction and prevent over-oxidation to sulfonic acids.

Dimethyl Sulfoxide (DMSO): DMSO can act as an oxidant in acidic conditions for the coupling of thiols.

Enzymatic Catalysis: Laccase-mediator systems have been shown to catalyze the oxidative coupling of heterocyclic thiols and could be applicable to substituted aminothiophenols.

The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid side reactions, such as the oxidation of the amino group.

Table 1: Comparison of Oxidizing Agents for Thiol Dimerization

| Oxidizing Agent | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Air/Oxygen | Basic or metal-catalyzed | Green, mild | Can be slow, may require catalyst |

| Hydrogen Peroxide | Catalytic | Readily available, clean byproducts | Risk of over-oxidation |

| DMSO | Acidic | Inexpensive | Requires acidic conditions |

| Iodine (I₂) | Mild | High yielding | Stoichiometric reagent |

Disulfide Bond Formation via Thiol-Disulfide Exchange Processes

An alternative to direct oxidative coupling is the formation of the disulfide bond through a thiol-disulfide exchange reaction. This process involves the reaction of a thiol with a disulfide, resulting in the formation of a new disulfide and a new thiol. The reaction is typically reversible and proceeds via a thiolate anion attacking one of the sulfur atoms of the disulfide bond in an Sₙ2-type displacement.

For the synthesis of Benzenamine, 2,2'-dithiobis[5-fluoro-, this could involve reacting 2-amino-4-fluorothiophenol with a suitable disulfide, such as di-(2-pyridyl) disulfide or Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The reaction is driven by the formation of a more stable leaving group (e.g., pyridine-2-thione or 2-nitro-5-thiobenzoate).

The rate of thiol-disulfide exchange is highly dependent on the pH of the solution, as the reactive species is the thiolate anion. Therefore, the reaction is generally faster at higher pH values where the thiol is deprotonated. The pKa of the thiol group in 2-amino-4-fluorothiophenol will influence the optimal pH for the reaction.

Directed Fluorination Techniques for Benzenamine Scaffolds

The introduction of the fluorine atom at the 5-position of the benzenamine ring is a key aspect of the synthesis. This can be achieved either by starting with a pre-fluorinated building block or by performing a fluorination reaction at a later stage of the synthesis.

Late-Stage Fluorination Strategies

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of the synthesis. This approach can be advantageous for creating analogues and for radiolabeling studies. Electrophilic fluorinating reagents, such as Selectfluor™, are commonly used for this purpose.

For the synthesis of Benzenamine, 2,2'-dithiobis[5-fluoro-, a potential late-stage fluorination strategy could involve the direct fluorination of the parent compound, Benzenamine, 2,2'-dithiobis-. The amino group is an ortho-, para-director, meaning that electrophilic substitution would likely occur at positions ortho and para to the amine. To achieve fluorination at the 5-position (meta to the disulfide and para to the amine), the directing effects of both the amino and the disulfide groups need to be considered. The disulfide group is generally considered a weakly activating ortho-, para-director. Therefore, achieving selective fluorination at the desired position might require optimization of the fluorinating agent and reaction conditions, or the use of a directing group.

Incorporation of Fluorinated Building Blocks

A more common and often more reliable approach is to start the synthesis with a commercially available or readily synthesized fluorinated building block. For this specific target molecule, 4-fluoroaniline or a related derivative is an ideal starting material.

As mentioned in section 3.1.1, a plausible route starts from a fluorinated chloronitrobenzene, such as 2-chloro-5-fluoronitrobenzene. This precursor contains the fluorine atom in the correct position from the outset. The subsequent chemical transformations to introduce the amino and thiol functionalities would then be performed on this fluorinated scaffold. This building block approach generally offers better control over the regiochemistry of the final product.

Table 2: Comparison of Fluorination Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Late-Stage Fluorination | Introduction of fluorine in a late synthetic step | Rapid access to analogues, useful for radiolabeling | Can suffer from poor regioselectivity, harsh conditions may be required |

Chemo- and Regioselective Functionalization of the Benzenamine Moiety

The synthesis of Benzenamine, 2,2'-dithiobis[5-fluoro- requires precise control over the placement of the amino, thiol (or disulfide), and fluoro substituents on the benzene (B151609) ring. This involves the application of principles of chemo- and regioselective functionalization.

The relative positions of the substituents (amino at C1, disulfide at C2, and fluoro at C5) are critical. When starting with 4-fluoroaniline, the introduction of the thiol group at the C2 position (ortho to the amine) is a key challenge. Direct electrophilic substitution on 4-fluoroaniline would primarily occur at the positions ortho and para to the strongly activating amino group. Since the para position is blocked by the fluorine atom, substitution would be directed to the ortho positions (C2 and C6).

A common strategy to achieve regioselective functionalization at the ortho position of an aniline (B41778) is through the use of a directing group. For instance, the amino group can be acylated to form an amide, which can then direct ortho-lithiation followed by reaction with a sulfur electrophile. Subsequent hydrolysis of the amide would reveal the desired 2-amino-4-fluorothiophenol.

Alternatively, as discussed previously, starting with a precursor where the substitution pattern is already established, such as 2-chloro-5-fluoronitrobenzene, circumvents many of these regioselectivity issues. The nucleophilic aromatic substitution of the chloride with a sulfur nucleophile, followed by reduction of the nitro group, provides a straightforward route to the desired 2-amino-4-fluorothiophenol intermediate. This approach highlights the importance of strategic precursor selection in achieving the desired regiochemistry.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic strategies for forming dithiobis[benzenamine] systems prioritize efficiency, atom economy, and reduced environmental impact, aligning with the principles of green chemistry. These methods aim to minimize hazardous waste, reduce energy consumption, and utilize safer solvents and reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. ijprdjournal.comnih.gov By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. ijprdjournal.commdpi.com The energy transfer in MAOS occurs directly with molecules possessing a dipole moment, leading to a high instantaneous temperature within the molecules while the bulk temperature of the solvent may remain lower. psu.edu

| Method | Reaction Time | Yield (%) | Energy Consumption | Solvent |

|---|---|---|---|---|

| Conventional Heating | 4-8 hours | 75-85% | High | Organic Solvent (e.g., Toluene) |

| Microwave-Assisted | 5-15 minutes | 90-98% | Low | Minimal or Solvent-Free |

Catalysis plays a pivotal role in the selective and efficient oxidation of thiols to disulfides. biolmolchem.com Various catalytic systems have been developed to facilitate this transformation under mild conditions, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. rsc.orgnih.gov The use of a catalyst can prevent the overoxidation of the thiol to undesirable byproducts such as sulfonic acids. biolmolchem.com

Several classes of catalysts are effective for the synthesis of aromatic disulfides:

Metal-Based Catalysts: Transition metal complexes, particularly those involving vanadium, are known to catalyze the oxidation of thiols. biolmolchem.com For instance, vanadyl acetylacetonate (B107027) has been used to oxidize thiols to disulfides under mild conditions. biolmolchem.com Other metal catalysts may also be employed for reactions involving the cleavage or formation of disulfide bonds.

Organocatalysts: Bioinspired organocatalysts, such as certain oxazaphosphole derivatives, have been shown to effectively catalyze the oxidation of thiols to disulfides using molecular oxygen. rsc.orgresearchgate.net These systems mimic the function of natural enzymes and operate under mild, environmentally friendly conditions.

Selenium-Based Catalysts: Cyclic seleninate esters can act as catalysts for the oxidation of disulfides to thiolsulfinates using hydrogen peroxide. nih.govmdpi.com This indicates their potential role in mediating the oxidation state of sulfur compounds.

The choice of catalyst and oxidant is critical for achieving high yields and selectivity in the synthesis of Benzenamine, 2,2'-dithiobis[5-fluoro-.

| Catalyst System | Oxidant | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Vanadyl Acetylacetonate | tert-Butyl Hydroperoxide | Mild | Catalytic amounts needed | biolmolchem.com |

| Bioinspired Oxazaphosphole | O₂ (air) | Room Temperature | Green oxidant, high efficiency | rsc.org |

| Cyclic Seleninate Ester | H₂O₂ | Room Temperature | Mild conditions | nih.govmdpi.com |

Kinetic and Thermodynamic Aspects of Reaction Pathways for Benzenamine, 2,2'-dithiobis[5-fluoro- Formation

The formation of Benzenamine, 2,2'-dithiobis[5-fluoro- from 2-amino-5-fluorothiophenol is governed by both kinetic and thermodynamic factors. A comprehensive understanding of these aspects is essential for optimizing reaction conditions to maximize yield and minimize reaction time.

Kinetic Aspects: The rate of the oxidative coupling of thiols to form disulfides is dependent on several factors, including the concentration of the thiol and the oxidizing agent, the temperature, the solvent, and the presence of a catalyst. The reaction generally follows second-order kinetics. rsc.org The mechanism can proceed through different pathways, such as a direct Sₙ2-type nucleophilic substitution or via thiol oxidation to a sulfenic acid intermediate which then reacts with another thiol molecule. nih.gov

The rate equation can be generally expressed as: Rate = k[Thiol]^m[Oxidant]^n where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the thiol and the oxidant, respectively. A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy.

Thermodynamic Aspects: From a thermodynamic perspective, the oxidation of thiols to disulfides is typically an exergonic process, meaning it is spontaneous under appropriate conditions. The stability of the disulfide bond is a key consideration. Aromatic disulfides are known to be more stable than their aliphatic counterparts due to the lower bond dissociation energy and the greater stability of the resulting free radicals. researchgate.net

| Parameter | Description | Influencing Factors |

|---|---|---|

| Rate Constant (k) | A measure of the reaction speed. | Temperature, Catalyst, Solvent |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Catalyst (lowers Ea) |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Enthalpy (ΔH), Entropy (ΔS), Temperature |

| Bond Dissociation Energy | Energy required to break the S-S bond. | Molecular structure (aromatic vs. aliphatic) |

Structural Elucidation and Conformational Analysis of Benzenamine, 2,2 Dithiobis 5 Fluoro

Advanced Spectroscopic Investigations

Spectroscopic methods are fundamental to determining the structure of Benzenamine, 2,2'-dithiobis[5-fluoro- in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectroscopy each provide unique insights into the molecular framework, functional group behavior, and optical characteristics of the compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on each benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would provide information on each unique carbon environment. The fluorine substitution will cause significant C-F coupling, which is a key diagnostic feature. The carbon atom directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing effects of the disulfide linkage and fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for Benzenamine, 2,2'-dithiobis[5-fluoro- (Note: These are estimated values based on analogous structures.)

| Atom | Predicted δ (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |

| H3 | 7.0 - 7.3 | Doublet of doublets (dd), ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz |

| H4 | 6.7 - 6.9 | Triplet of doublets (td), ³JHH ≈ 8-9 Hz, ³JHF ≈ 9-10 Hz |

| H6 | 6.8 - 7.0 | Doublet of doublets (dd), ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 7-8 Hz |

| NH₂ | 3.5 - 4.5 | Broad singlet (br s) |

| C1 (C-NH₂) | 140 - 145 | Doublet (d), ²JCF ≈ 10-15 Hz |

| C2 (C-S) | 115 - 120 | Doublet (d), ³JCF ≈ 2-4 Hz |

| C3 | 125 - 130 | Doublet (d), ³JCF ≈ 8-10 Hz |

| C4 | 115 - 118 | Doublet (d), ²JCF ≈ 22-25 Hz |

| C5 (C-F) | 155 - 160 | Doublet (d), ¹JCF ≈ 235-245 Hz |

| C6 | 118 - 122 | Doublet (d), ⁴JCF ≈ 2-3 Hz |

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrations of covalent bonds. rsc.org

Infrared (IR) Spectroscopy: The FTIR spectrum of Benzenamine, 2,2'-dithiobis[5-fluoro- is expected to be dominated by bands corresponding to its primary functional groups. researchgate.net The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3300–3500 cm⁻¹ region, characteristic of symmetric and asymmetric stretches. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The region between 1500–1600 cm⁻¹ will feature strong absorptions from aromatic C=C stretching. researchgate.net Other key signals include the C-N stretching band around 1250-1350 cm⁻¹ and a strong C-F stretching band, typically found in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the disulfide (S-S) linkage. The S-S stretching vibration typically gives rise to a weak to medium intensity band in the 500–550 cm⁻¹ region. researchgate.net The C-S stretching vibration is also readily observed in Raman spectra, usually appearing in the 600–700 cm⁻¹ range. researchgate.net The symmetric nature of the disulfide bond makes its stretching vibration more Raman-active than IR-active.

Table 2: Predicted Vibrational Frequencies for Benzenamine, 2,2'-dithiobis[5-fluoro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong | Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong | Weak |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| C-S Stretch | 600 - 700 | Weak | Medium |

| S-S Stretch | 500 - 550 | Very Weak / Inactive | Medium |

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the molecule. The UV-Vis absorption spectrum of Benzenamine, 2,2'-dithiobis[5-fluoro- would be a composite of the transitions associated with the fluoroaniline (B8554772) rings and the disulfide bridge.

Aromatic compounds like aniline (B41778) typically exhibit strong absorption bands in the UV region due to π → π* transitions of the benzene ring. nih.gov For aniline itself, these occur around 230 nm and 280 nm. The presence of the amino group (an auxochrome) and the fluorine atom will cause shifts in these absorption maxima (λ_max). The disulfide bond itself is a chromophore, known to have a weak n → σ* transition, which often appears as a broad, low-intensity shoulder around 250-300 nm in non-aromatic disulfides, but may be masked by the stronger π → π* transitions in this molecule. nih.gov

Significant fluorescence emission is not generally a characteristic of aromatic disulfides, as the disulfide linkage can provide pathways for non-radiative decay. However, the fluoroaniline moiety may exhibit some fluorescence. The emission spectrum, if observable, would likely appear at a longer wavelength than the main absorption band, consistent with Stokes shift.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for Benzenamine, 2,2'-dithiobis[5-fluoro- has not been reported, analysis of the closely related compound, Bis(4-amino-2-chlorophenyl) disulfide, provides a robust model for its solid-state architecture. nih.gov

In the solid state, the molecules of Benzenamine, 2,2'-dithiobis[5-fluoro- are expected to arrange themselves to maximize stabilizing intermolecular forces. nih.gov Based on the structure of its chloro-analog, hydrogen bonding is anticipated to be a dominant interaction. nih.gov The amine groups (-NH₂) are excellent hydrogen bond donors and can form intermolecular N-H···S or N-H···N hydrogen bonds, linking adjacent molecules into chains or more complex networks. nih.gov

The geometry of the C-S-S-C group is a defining feature of disulfide-containing molecules. The S-S bond length in aromatic disulfides typically falls within the range of 2.02 to 2.10 Å. nih.gov For Bis(4-amino-2-chlorophenyl) disulfide, the S-S distance is 2.067 Å, and a similar value is expected for the fluoro-derivative. nih.gov

A key conformational parameter is the C-S-S-C torsional (dihedral) angle, which describes the twist around the S-S bond. This angle is rarely 0° or 180° due to repulsion between the lone pairs of electrons on the sulfur atoms. For most acyclic disulfides, this angle is approximately ±90°, leading to a skewed conformation. researchgate.netresearchgate.net In the case of Bis(4-amino-2-chlorophenyl) disulfide, the C-S-S-C torsion angle is 84.2°, indicating a significantly non-planar arrangement of the disulfide bridge relative to the aromatic rings. nih.gov This geometry minimizes steric hindrance and electronic repulsion, representing the most stable solid-state conformation.

Table 3: Key Crystallographic Parameters for the Disulfide Linkage (based on the analog Bis(4-amino-2-chlorophenyl) disulfide nih.gov)

| Parameter | Value from Analog | Typical Range for Aromatic Disulfides |

| S-S Bond Length | 2.067 Å | 2.02 - 2.10 Å |

| C-S Bond Length | ~1.78 Å | 1.75 - 1.82 Å |

| C-S-S Bond Angle | ~104° | 101° - 107° |

| C-S-S-C Torsional Angle | 84.2° | ± 80° - 110° |

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy encompasses a set of techniques crucial for determining the three-dimensional arrangement of atoms in chiral molecules. nih.gov These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in assigning the absolute configuration of stereoisomers. nih.gov For a molecule like Benzenamine, 2,2'-dithiobis[5-fluoro-, if chiral derivatives were to be synthesized, chiroptical spectroscopy would be a primary tool for their stereochemical characterization.

The disulfide (dithiobis) linkage can itself be a source of chirality. The inherent twist or dihedral angle of the C-S-S-C bond can lead to atropisomerism, where rotation around the S-S bond is restricted, resulting in stable, non-superimposable mirror-image conformations. CD spectroscopy is particularly sensitive to the conformation of the disulfide bridge. The sign and intensity of the Cotton effects in the CD spectrum can be directly related to the preferred helicity (P- or M-handedness) of the disulfide bond.

Table 1: Potential Chiroptical Data for Hypothetical Chiral Derivatives of Benzenamine, 2,2'-dithiobis[5-fluoro-

| Technique | Hypothetical Observation | Stereochemical Implication |

| Circular Dichroism (CD) | Positive Cotton effect around 250-300 nm | Could indicate a right-handed (P) helical twist of the S-S bond. |

| Optical Rotatory Dispersion (ORD) | Plain positive or negative curve | Suggests the presence of a chiral center affecting the rotation of plane-polarized light. |

This table is illustrative and based on general principles of chiroptical spectroscopy for disulfide-containing compounds. Actual data would depend on experimental results.

Conformational Landscape and Dynamic Studies of the Dithiobis Linkage

The rotation around the S-S bond is associated with a specific energy barrier. This rotational barrier determines the dynamic properties of the molecule, influencing whether distinct conformers can be isolated at room temperature. Computational modeling, in conjunction with experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, would be essential to map the potential energy surface for the rotation around the S-S bond in Benzenamine, 2,2'-dithiobis[5-fluoro-.

Factors influencing the conformational preferences would include:

Steric Hindrance: Interactions between the fluoro-substituted benzenamine rings.

Electronic Effects: The influence of the fluorine and amine substituents on the electron density of the aromatic rings and the sulfur atoms.

Intramolecular Hydrogen Bonding: Potential interactions between the amine protons and the fluorine atoms or sulfur lone pairs, which could stabilize certain conformations.

Table 2: Theoretical Conformational Parameters for the Dithiobis Linkage

| Parameter | Typical Value Range for Diaryl Disulfides | Significance for Benzenamine, 2,2'-dithiobis[5-fluoro- |

| C-S-S-C Dihedral Angle | 70° - 110° | Determines the overall molecular geometry and potential for atropisomerism. |

| S-S Bond Length | ~2.0 - 2.1 Å | Reflects the strength of the disulfide bond. |

| C-S Bond Length | ~1.7 - 1.8 Å | Indicates the nature of the bond between the sulfur and the aromatic ring. |

| Rotational Energy Barrier (S-S) | 5 - 15 kcal/mol | Governs the rate of interconversion between different conformers. |

This table presents typical values for related compounds. Specific values for the title compound would require dedicated computational and experimental studies.

Reactivity Profiles and Transformational Chemistry of Benzenamine, 2,2 Dithiobis 5 Fluoro

Reductive Cleavage Reactions of the Disulfide Bond

The disulfide bond (S-S) is a key functional group in Benzenamine, 2,2'-dithiobis[5-fluoro-, susceptible to cleavage by various reducing agents. This reaction is fundamental to the chemistry of this compound, as it breaks the dimer into two separate monomeric units, revealing a reactive thiol group. The general reaction involves the conversion of the disulfide into two equivalents of the corresponding thiol.

The primary product of the reductive cleavage of Benzenamine, 2,2'-dithiobis[5-fluoro- is 2-amino-5-fluorobenzenethiol, also known as 2-amino-5-fluorothiophenol. This reaction is a critical step for synthesizing this valuable fluorinated aminothiophenol intermediate, which can be used in the preparation of benzothiazoles and other heterocyclic compounds. The cleavage effectively unmasks the thiol functionality, which, along with the amine group, provides two reactive sites for further chemical transformations.

A variety of reducing agents and conditions have been explored for the cleavage of diaryl disulfide bonds, which are directly applicable to Benzenamine, 2,2'-dithiobis[5-fluoro-. Common reductants include sodium borohydride (B1222165) (NaBH₄), zinc dust in acidic media, and phosphines. The choice of reductant and solvent system can influence the reaction rate and yield. Sodium borohydride is a widely used reagent for this transformation due to its efficiency and relatively mild reaction conditions. The reaction typically proceeds in a protic solvent mixture, such as alcohol and water.

Below is a table summarizing typical reaction conditions for the reductive cleavage of a structurally similar compound, 4,4'-difluorodiphenyl disulfide, which informs the potential conditions for the title compound.

| Reductant | Solvent System | Temperature (°C) | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Isopropanol / Water | 50 - 82 | 2 - 12 hours | >95% |

| Sodium Borohydride (NaBH₄) | Methanol / Water | 70 - 78 | ~2 hours | ~98% |

| Zinc Dust / Sulfuric Acid | Aqueous / Organic | Ambient | Variable | ~72% |

Oxidative Transformations of the Disulfide Bridge

The disulfide bridge in Benzenamine, 2,2'-dithiobis[5-fluoro- can undergo oxidative transformations to yield a range of sulfur-oxygen species. The oxidation state of the sulfur atoms can be progressively increased with the use of different oxidizing agents and reaction conditions.

The initial oxidation product is the corresponding thiosulfinate, where one sulfur atom is oxidized. This is a controlled, one-oxygen atom transfer. Further oxidation leads to the formation of a thiosulfonate, where one sulfur atom bears two oxygen atoms. nih.govresearchgate.net Thiosulfonates are generally more stable than thiosulfinates. researchgate.net Vigorous oxidation with strong oxidizing agents like excess hydrogen peroxide or peroxy acids can cleave both the S-S and C-S bonds, ultimately leading to the formation of sulfonic acids. The electron-donating amino group and the electron-withdrawing fluoro group on the aromatic rings can influence the susceptibility of the disulfide bond to oxidation. nih.gov For instance, electron-rich diaryl disulfides may be more prone to oxidation. nih.gov

The stepwise oxidation can be summarized as follows:

Disulfide → Thiosulfinate: Mild oxidation (e.g., one equivalent of H₂O₂)

Thiosulfinate → Thiosulfonate: Further oxidation

Disulfide/Thiosulfonate → Sulfonic Acid: Strong, exhaustive oxidation

Nucleophilic Aromatic Substitution (SNAr) Reactions Modulated by Fluorine

The fluorine substituent on the aromatic rings of Benzenamine, 2,2'-dithiobis[5-fluoro- renders the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the context of SNAr, halogens, particularly fluorine, can act as effective leaving groups. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the ipso-carbon atom electron-deficient and thus a prime target for attack by nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product (Substitution at C5) |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Benzenamine, 2,2'-dithiobis[5-methoxy- |

| Amine (R₂NH) | Pyrrolidine | Benzenamine, 2,2'-dithiobis[5-(pyrrolidin-1-yl)- |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Benzenamine, 2,2'-dithiobis[5-(phenylthio)- |

Electrophilic Aromatic Substitution on the Fluorinated Benzenamine Ring

The aromatic rings of Benzenamine, 2,2'-dithiobis[5-fluoro- can undergo electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents: the amino group (-NH₂), the fluorine atom (-F), and the disulfide bridge (-S-S-Ar).

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comwikipedia.org

Fluorine Atom (-F): Halogens are deactivating via induction but are ortho, para-directing due to resonance.

Disulfide Group (-S-S-Ar): This group is generally considered deactivating due to the inductive effect of the sulfur atoms and directs incoming electrophiles to the meta position.

The directing effects of these groups are competitive. The potent activating and directing effect of the amino group is expected to dominate the reaction's regioselectivity. lkouniv.ac.in The positions ortho and para to the amino group are C3 and C5, respectively. Since the C5 position is already occupied by fluorine, electrophilic attack will be strongly directed to the C3 position. Attack at the C1 position, ortho to the amine, is also possible but may be sterically hindered by the bulky disulfide bridge. Therefore, reactions such as nitration, halogenation, or sulfonation are most likely to occur at the C3 position.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C4 | Strongly Activating | Ortho, Para |

| -F | C5 | Deactivating | Ortho, Para |

| -S-S-Ar | C2 | Deactivating | Meta |

Polymerization and Cross-Linking Reactions Utilizing the Amine and Disulfide Functionalities

Benzenamine, 2,2'-dithiobis[5-fluoro- possesses two distinct functionalities that make it a valuable monomer for polymerization and cross-linking applications: the two primary amine groups and the central disulfide bond.

The two primary amine groups allow the molecule to act as a difunctional monomer in step-growth polymerizations. For example, it can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. The resulting polymers would have the unique feature of containing disulfide linkages periodically along the polymer backbone.

The disulfide bond itself is a dynamic covalent bond. rsc.org It can undergo reversible thiol-disulfide exchange or disulfide-disulfide exchange reactions, particularly upon exposure to stimuli like heat, light, or catalysts. rsc.orgrsc.org This property is central to the field of dynamic covalent chemistry and self-healing materials. rsc.org Polymers incorporating this disulfide monomer can be designed to be recyclable or self-healing. For instance, a cross-linked network (vitrimer) can be formed using this molecule as a hardener for epoxy resins. acs.org When the network is damaged, the disulfide bonds can rearrange, allowing the material to be reprocessed or to heal cracks. acs.org This dual functionality makes Benzenamine, 2,2'-dithiobis[5-fluoro- a promising building block for advanced, functional polymers. nih.gov

Applications in Advanced Chemical and Materials Science Research

Benzenamine, 2,2'-dithiobis[5-fluoro- as a Building Block in Organic Synthesis

The inherent reactivity of the disulfide linkage and the substituted aniline (B41778) moieties in Benzenamine, 2,2'-dithiobis[5-fluoro- suggests its utility as a versatile precursor in organic synthesis, particularly for the construction of heterocyclic systems and conjugated polymers.

The parent compound, 2,2'-dithiobis(benzenamine), is known to be a valuable precursor for the synthesis of benzothiazoles, an important class of heterocyclic compounds. nih.govresearchgate.net This transformation typically involves the cleavage of the disulfide bond followed by cyclization with various reagents. For instance, the reaction of 2,2'-dithiobis(benzenamine)s with aldehydes in the presence of a copper catalyst can afford the corresponding benzothiazoles. nih.govresearchgate.net

Given this precedent, Benzenamine, 2,2'-dithiobis[5-fluoro- could similarly serve as a precursor for the synthesis of fluorinated benzothiazoles. The fluorine substituent at the 5-position of the benzene (B151609) ring would be retained in the final heterocyclic product, thereby imparting unique electronic properties. The general synthetic approach would likely involve the reductive cleavage of the disulfide bond to generate the corresponding 2-amino-5-fluorothiophenol, which can then undergo condensation and cyclization with a variety of electrophiles to yield a library of 6-fluorobenzothiazole derivatives.

Table 1: Potential Heterocyclic Systems Derived from Benzenamine, 2,2'-dithiobis[5-fluoro-

| Precursor | Reagent | Potential Heterocyclic Product |

|---|---|---|

| Benzenamine, 2,2'-dithiobis[5-fluoro- | Aldehydes | 2-Aryl/Alkyl-6-fluorobenzothiazoles |

| Benzenamine, 2,2'-dithiobis[5-fluoro- | Carboxylic Acids/Esters | 2-Aryl/Alkyl-6-fluorobenzothiazoles |

This table is illustrative of potential reactions based on the known chemistry of 2,2'-dithiobis(benzenamine).

The aromatic amine functionalities of Benzenamine, 2,2'-dithiobis[5-fluoro- present opportunities for its use as a monomer in the synthesis of conjugated polymers and oligomers. The incorporation of the fluorine atoms can significantly influence the properties of the resulting polymers, often leading to improved solubility, thermal stability, and modified electronic characteristics. researchgate.net

While direct polymerization of this specific dithiobis aniline is not documented, analogous aniline derivatives are used in the synthesis of conductive polymers like polyaniline. nih.govrsc.org The presence of the disulfide bond could introduce a redox-responsive element into the polymer backbone, allowing for reversible cleavage and reformation of the polymer chains.

Integration into Novel Functional Materials and Advanced Architectures

The unique combination of a cleavable disulfide linkage, aromatic amine groups, and fluorine substituents makes Benzenamine, 2,2'-dithiobis[5-fluoro- a candidate for incorporation into novel functional materials with tailored properties for applications in electronics and sensing.

Disulfide-containing polymers are gaining attention for their potential in optical and photonic applications. arizona.eduresearchgate.net The disulfide bond can contribute to a high refractive index in the resulting polymer. arizona.eduresearchgate.net Furthermore, the incorporation of fluorine atoms into conjugated polymers is a well-established strategy to tune their electronic properties for use in optoelectronic and semiconducting devices. nih.gov Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Therefore, polymers derived from or incorporating Benzenamine, 2,2'-dithiobis[5-fluoro- could exhibit interesting optoelectronic and semiconducting properties. The disulfide linkage might also impart self-healing or recyclable characteristics to these materials. acs.org

Table 2: Potential Impact of Benzenamine, 2,2'-dithiobis[5-fluoro- on Polymer Properties

| Structural Feature | Potential Influence on Polymer Properties |

|---|---|

| Disulfide Bond | Redox-responsiveness, high refractive index, self-healing capabilities |

| Fluorine Substituent | Improved thermal stability, enhanced solubility, modified electronic properties (HOMO/LUMO levels) |

The disulfide bond is a key functional group in the design of stimuli-responsive materials, particularly for chemo- and biosensors. nih.gov The cleavage of the disulfide bond in the presence of specific chemical or biological stimuli, such as reducing agents or certain enzymes, can lead to a detectable signal. Disulfide and Diels-Alder reaction bond hybrid polymers have been developed for skin-like tactile sensing. rsc.org

Incorporating Benzenamine, 2,2'-dithiobis[5-fluoro- into a polymer matrix could lead to the development of novel chemo- or biosensors. For instance, a material containing this unit could be designed to undergo a change in its optical or electronic properties upon cleavage of the disulfide bond. The fluorine atoms could also serve as a spectroscopic probe, for example, in ¹⁹F NMR-based sensing applications.

Research Tools and Reagents in Chemical Biology (Focus on Methodology, not Clinical Outcome)

In the field of chemical biology, molecules with specific reactive handles and spectroscopic labels are invaluable tools for studying biological systems. The functionalities present in Benzenamine, 2,2'-dithiobis[5-fluoro- suggest its potential as a research tool.

The disulfide linkage can be used for bioconjugation, allowing for the attachment of this molecule to biomolecules such as proteins or peptides through disulfide exchange reactions. The fluorinated aromatic rings offer a handle for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformations. nih.govnih.gov Fluorinated aromatic amino acids have been successfully used as sensitive ¹⁹F NMR probes to study bromodomain-ligand interactions. nih.govnih.gov

Therefore, derivatives of Benzenamine, 2,2'-dithiobis[5-fluoro- could potentially be developed as ¹⁹F NMR probes for studying protein structure and function. The disulfide bond would allow for the site-specific introduction of the probe into a protein of interest, and the fluorine atoms would provide a sensitive NMR signal to monitor changes in the local environment.

Development of Chemoselective Probes for Reaction Monitoring

No research is available on the use of Benzenamine, 2,2'-dithiobis[5-fluoro- as a chemoselective probe. The disulfide bond, in theory, could be sensitive to redox conditions, and the aniline moiety could be functionalized, but no studies have been published to support this application for this specific molecule.

Modulators of Chemical Pathways in Vitro Systems (excluding specific biological activity)

There is no information on how Benzenamine, 2,2'-dithiobis[5-fluoro- might modulate chemical pathways in vitro.

Role in Supramolecular Chemistry and Molecular Recognition Studies

No studies have been found that investigate the role of Benzenamine, 2,2'-dithiobis[5-fluoro- in supramolecular assemblies or molecular recognition. The potential for hydrogen bonding from the amine groups and aromatic stacking interactions exists, but has not been explored for this compound.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing 2,2'-dithiobis[5-fluoro-benzenamine]?

- Methodological Answer : The compound can be synthesized via transition metal-catalyzed C–S bond formation. A validated approach involves reacting 5-fluoro-2-aminobenzenethiol under oxidative conditions to form the disulfide bond. Copper acetate (CuOAc) catalysis in air, without additives, is effective for such transformations, as demonstrated in analogous systems . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and -NMR spectra to confirm substituent positions and disulfide bond integrity.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., expected , MW 284.35) .

- X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL) for small-molecule refinement .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Codes : Follow R41 (risk of serious eye damage) and S26-39 (wear eye protection and gloves).

- Storage : Store in a cool, dry place away from oxidizing agents.

- Disposal : Adhere to WGK Germany 2 regulations for environmental safety .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of CuOAc in forming the disulfide bond?

- Methodological Answer : CuOAc facilitates oxidative coupling of thiol groups via a radical-mediated pathway. The reaction proceeds under aerobic conditions, where molecular oxygen acts as a terminal oxidizer. Computational studies (e.g., DFT) can model the transition state to elucidate electronic effects of fluorine substituents on reaction kinetics .

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at the 5-position increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.

- Spectroscopic Impact : Fluorine’s strong electronegativity affects -NMR chemical shifts, aiding in structural analysis .

- Thermochemical Stability : Fluorine substituents may lower boiling points (e.g., ~421°C for analogous disulfides) compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in melting point data across studies?

- Methodological Answer :

- Purification : Recrystallize the compound using solvents like ethanol or dichloromethane to remove impurities.

- Differential Scanning Calorimetry (DSC) : Use DSC to measure precise phase transitions.

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., Bis(3-fluoro-4-aminophenyl)disulfide, mp ~91–92°C) to identify systematic errors .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate binding to enzymes or receptors. Fluorine’s hydrophobic and electrostatic properties can enhance binding affinity.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from analogous benzothiazoles .

Key Research Challenges

- Synthetic Scalability : Optimizing catalyst turnover and avoiding side reactions (e.g., over-oxidation to sulfonic acids).

- Structure-Activity Relationships : Decoupling electronic effects of fluorine from steric contributions in biological assays.

- Environmental Impact : Assessing biodegradation pathways of fluorinated disulfides to address regulatory concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.